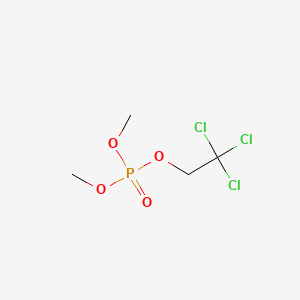
Phosphoric acid, dimethyl 2,2,2-trichloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, dimethyl 2,2,2-trichloroethyl ester is a chemical compound known for its diverse applications in various fields. It is a derivative of phosphoric acid and is characterized by the presence of a dimethyl ester group and a trichloroethyl group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dimethyl 2,2,2-trichloroethyl ester typically involves the esterification of phosphoric acid with dimethyl 2,2,2-trichloroethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, dimethyl 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphorous-containing compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized esters .
Scientific Research Applications
Phosphoric acid, dimethyl 2,2,2-trichloroethyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, dimethyl 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: This compound is used as a protecting group for acids and phosphoryl groups and shares structural similarities with phosphoric acid, dimethyl 2,2,2-trichloroethyl ester.
Uniqueness
This compound is unique due to its specific ester and trichloroethyl groups, which confer distinct chemical properties and reactivity. Its ability to inhibit acetylcholinesterase and its applications in various fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
3735-81-7 |
|---|---|
Molecular Formula |
C4H8Cl3O4P |
Molecular Weight |
257.43 g/mol |
IUPAC Name |
dimethyl 2,2,2-trichloroethyl phosphate |
InChI |
InChI=1S/C4H8Cl3O4P/c1-9-12(8,10-2)11-3-4(5,6)7/h3H2,1-2H3 |
InChI Key |
INWPVWWXVOWZDU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















